Superior α1A Subtype Selectivity vs. Phenylephrine: A 12-Fold Improvement in Ki
Cirazoline exhibits a substantially higher affinity for the human α1A-adrenoceptor subtype compared to the commonly used α1-agonist phenylephrine. Cirazoline's Ki for α1A is 120 nM , whereas L-Phenylephrine's Ki for α1A is reported to be 1.4 μM (1400 nM) . This represents a greater than 10-fold difference in binding affinity, indicating that cirazoline is a far more potent and suitable tool for selectively probing α1A-mediated responses.
| Evidence Dimension | Binding Affinity (Ki) for Human α1A-Adrenoceptor |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | L-Phenylephrine: 1.4 μM (1400 nM) |
| Quantified Difference | Cirazoline has ~11.7-fold higher affinity (lower Ki) for α1A-AR |
| Conditions | Recombinant human α1A-AR in CHO cell membranes (Cirazoline); Assay system not fully specified for Phenylephrine |
Why This Matters
For researchers requiring a potent and subtype-selective agonist to activate α1A-ARs without significant recruitment of α1B/α1D, cirazoline offers a significant advantage over a generic, low-affinity agonist like phenylephrine.
